3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
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Description
3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H12N6O3S and its molecular weight is 380.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is electron-rich primary aromatic amine (PAA) molecules . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets (PAAs) through a process known as static quenching . This interaction results in the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the fluorescence detection pathway of PAAs . The presence of the compound leads to a significant fluorescence quenching among various amines, including some classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Pharmacokinetics
The compound exhibits high stability, which could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
The interaction of this compound with PAAs results in a significant fluorescence quenching . This enables the highly sensitive and selective detection of PAAs among various amines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence performance could be affected by the presence of other amines in the environment . The compound has been shown to maintain high sensitivity and selectivity for paa detection even in the presence of various amines .
Properties
IUPAC Name |
3-[5-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S/c24-15-11(2-1-5-18-15)14-19-16(26-20-14)10-7-23(8-10)17(25)9-3-4-12-13(6-9)22-27-21-12/h1-6,10H,7-8H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBRUFQRDAJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC(=NO4)C5=CC=CNC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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